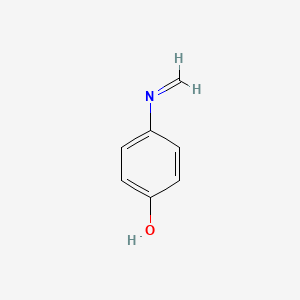

4-(Methylideneamino)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62627-89-8 |

|---|---|

Molecular Formula |

C7H7NO |

Molecular Weight |

121.14 g/mol |

IUPAC Name |

4-(methylideneamino)phenol |

InChI |

InChI=1S/C7H7NO/c1-8-6-2-4-7(9)5-3-6/h2-5,9H,1H2 |

InChI Key |

VVKFZFBGPIGOHG-UHFFFAOYSA-N |

Canonical SMILES |

C=NC1=CC=C(C=C1)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Solid State Characterization

Spectroscopic Analysis for Molecular Structure Assignment

Spectroscopic analysis provides a detailed view of the molecular structure of 4-(Methylideneamino)phenol by probing the electronic and vibrational energy levels of the molecule and the magnetic environments of its constituent nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns of atomic nuclei in a magnetic field, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the phenolic hydroxyl proton, the aromatic protons on the benzene (B151609) ring, and the protons of the methylidene group.

The phenolic hydroxyl (-OH) proton typically appears as a broad singlet in the region of 4.0-7.0 ppm. libretexts.org Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. The aromatic protons of the para-substituted benzene ring give rise to a characteristic AA'BB' splitting pattern, appearing as two doublets. The protons ortho to the hydroxyl group are expected to be more shielded than those ortho to the electron-withdrawing imine group. The protons of the methylidene (=CH₂) group are anticipated to appear as two distinct signals due to their different chemical environments, likely in the range of 8.0-8.5 ppm, characteristic of imine protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H of N=CH |

| ~7.5 | d | 2H | Ar-H (ortho to -CH=NH) |

| ~6.8 | d | 2H | Ar-H (ortho to -OH) |

| ~5.0 | br s | 1H | -OH |

Note: Predicted data based on typical chemical shifts for similar functional groups. 's' denotes singlet, 'd' denotes doublet, and 'br s' denotes broad singlet.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. For this compound, five distinct signals are expected in the ¹³C NMR spectrum: four for the aromatic carbons and one for the imine carbon.

The carbon atom of the imine group (C=N) is the most deshielded, appearing significantly downfield, typically in the range of 160-170 ppm. The aromatic carbon attached to the hydroxyl group (C-OH) is also deshielded and is expected to resonate around 155-160 ppm. researchgate.net The other aromatic carbons will appear in the typical aromatic region of 115-135 ppm. The symmetry of the para-substituted ring results in two signals for the four aromatic CH carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=N |

| ~158 | C-OH |

| ~130 | Ar-C (ipso to -CH=NH) |

| ~125 | Ar-CH (ortho to -CH=NH) |

| ~116 | Ar-CH (ortho to -OH) |

Note: Predicted data based on typical chemical shifts for analogous structures. docbrown.info

Vibrational spectroscopy, particularly infrared spectroscopy, is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3550 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. uc.edu

A sharp and strong absorption band around 1600-1650 cm⁻¹ is characteristic of the C=N stretching vibration of the imine group. researchgate.net The aromatic ring gives rise to several bands, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the phenol (B47542) is also expected around 1200-1250 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (Phenol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1650-1600 | Strong | C=N stretch (Imine) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | C-O stretch (Phenol) |

Note: Predicted data based on typical IR absorption frequencies for the respective functional groups. uc.eduucla.edu

Electronic spectroscopy, specifically UV-Visible spectroscopy, provides information about the electronic structure and conjugation within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. The benzene ring acts as a chromophore, and its absorption is modified by the presence of the hydroxyl and methylideneamino substituents. These substituents, particularly the imine group, extend the conjugation of the π-electron system, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to benzene. hnue.edu.vn Typically, aromatic imines exhibit strong π → π* transitions in the 250-400 nm range and weaker n → π* transitions at longer wavelengths. nih.govnih.gov

Table 4: Predicted UV-Visible Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~280 | High | π → π |

| ~350 | Low | n → π |

Note: Predicted data based on the electronic spectra of similar aromatic imine and phenol compounds. researchgate.net

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The phenomenon of solvatochromism, where the color of a solution changes with the polarity of the solvent, reveals insights into the differential solvation of the molecule's ground and excited states. nih.gov Compounds like this compound, which contain both electron-donating (hydroxyl) and electron-withdrawing (imine) groups linked through a π-conjugated system, are expected to exhibit significant solvatochromic behavior.

The interaction between the solute and solvent molecules can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This energy change is reflected in a shift of the maximum absorption wavelength (λmax) in the UV-Vis spectrum.

Positive Solvatochromism (Bathochromic or Red Shift): This occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap for electronic transition and shifting the λmax to a longer wavelength.

Negative Solvatochromism (Hypsochromic or Blue Shift): This is observed when the ground state is more polar than the excited state. Polar solvents will preferentially stabilize the ground state, increasing the energy gap and shifting the λmax to a shorter wavelength.

Studies on structurally similar compounds, such as 4-(4-nitrophenylmethylenimino)phenols, demonstrate this effect clearly. After deprotonation, the resulting phenolates show a reversal in solvatochromism, where both red and blue shifts are observed depending on the solvent's polarity. researchgate.net This behavior is attributed to a combination of non-specific solute-solvent interactions and specific interactions like hydrogen bonding between the solvent and the functional groups of the molecule. researchgate.net For this compound, the phenolic proton and the imine nitrogen would be key sites for hydrogen bonding interactions with protic solvents, influencing its electronic absorption spectrum.

| Solvent Type | Expected Interaction | Anticipated Shift | Rationale |

|---|---|---|---|

| Non-polar (e.g., Hexane) | Minimal | Reference λmax | Serves as a baseline with minimal specific interactions. |

| Polar Aprotic (e.g., Acetonitrile) | Dipole-dipole interactions | Bathochromic (Red) Shift | Stabilization of the likely more polar excited state. |

| Polar Protic (e.g., Ethanol) | Hydrogen bonding | Complex shifts | Hydrogen bonding can stabilize both ground (at the imine N) and excited states, leading to complex spectral behavior. researchgate.net |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Characterization

Mass spectrometry provides crucial information about a molecule's mass and its structural components through fragmentation analysis. For this compound (C₇H₇NO), the molecular weight is 121.14 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 121.

The fragmentation pattern offers a fingerprint for the molecule's structure. The fragmentation of this compound would likely involve characteristic losses associated with both the phenol ring and the methylideneamino group. docbrown.infoyoutube.com A plausible fragmentation pathway would begin with the molecular ion (m/z 121) and proceed through several key steps. The phenol moiety is known to undergo the loss of a hydrogen radical followed by the elimination of carbon monoxide (CO). docbrown.infoyoutube.com

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

|---|---|---|---|

| 121 | [C₇H₇NO]⁺ | - | Molecular Ion (M⁺) |

| 120 | [C₇H₆NO]⁺ | H• | Loss of a hydrogen radical. |

| 93 | [C₆H₅O]⁺ | HCN | Loss of hydrogen cyanide from the [M-H]⁺ ion. |

| 92 | [C₆H₆N]⁺ | CO | Loss of carbon monoxide from the [M-H]⁺ ion. |

| 65 | [C₅H₅]⁺ | CO from m/z 93 | Characteristic loss from a phenoxy cation, forming a cyclopentadienyl (B1206354) cation. docbrown.info |

X-ray Crystallography for Definitive Molecular and Crystal Structure Determination

Analysis of Intramolecular Interactions and Conformational Preferences

The conformation of iminophenols is largely determined by the dihedral angles between the planar phenyl ring and the plane of the imine group (-CH=N-). In many related structures, the core fragment is nearly planar, which maximizes π-conjugation across the molecule. redalyc.org However, significant torsion can be introduced by steric hindrance from bulky substituents or by specific crystal packing forces. nih.gov

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| C=N Bond Length | The length of the imine double bond. | ~1.27 - 1.29 Å |

| C-N Bond Length | The single bond between the imine nitrogen and an adjacent phenyl ring. | ~1.41 - 1.43 Å |

| Dihedral Angle (Phenol-Imine) | The twist between the phenolic ring and the C=N bond plane. | Often close to 180° (anti) or 0° (syn), indicating planarity. |

| Intramolecular H-Bonds | Hydrogen bonds within a single molecule. | Not possible in this compound, but observed in ortho-hydroxy analogs (O-H···N). nih.gov |

Examination of Intermolecular Interactions and Crystal Packing Motifs

Hydrogen bonding is expected to be the dominant intermolecular force in the crystal structure of this compound. The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the imine nitrogen atom is a hydrogen bond acceptor. This donor-acceptor capability allows for the formation of extensive networks. In the crystal structures of related compounds, molecules are often linked into chains, sheets, or complex three-dimensional frameworks via hydrogen bonds. nih.govresearchgate.netresearchgate.net

For example, in the crystal structure of 4-[(E)-({4-[Bis(2-hydroxyethyl)amino]phenyl}imino)methyl]phenol, a three-dimensional network is formed through O-H···O and O-H···N(imino) hydrogen bonds. nih.gov Similar interactions would be expected for this compound, where the phenolic -OH of one molecule donates a proton to the imine nitrogen of a neighboring molecule, forming supramolecular chains. These chains could then be further linked by other weak interactions.

| Donor (D) - H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O-H ··· N | ~0.82 | ~1.90 - 2.10 | ~2.70 - 2.90 | ~160 - 175 |

| O-H ··· O | ~0.82 | ~1.85 - 2.00 | ~2.65 - 2.80 | ~165 - 178 |

| N-H ··· O | ~0.86 | ~2.00 - 2.20 | ~2.85 - 3.05 | ~155 - 170 |

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings play a significant role in the crystal packing of phenolic compounds. redalyc.org These interactions occur when the electron-rich π systems of adjacent phenyl rings overlap. The strength and geometry of these interactions are characterized by the centroid-to-centroid distance between the rings and their relative orientation (e.g., parallel-displaced or T-shaped).

Based on a comprehensive search of available scientific literature, specific data regarding the Hirshfeld surface analysis of the compound this compound could not be located. While studies on analogous Schiff base compounds have been conducted, providing insights into their intermolecular interactions, a detailed analysis of interatomic contacts and quantitative interaction data for this compound is not present in the accessed resources.

Therefore, the section on "," specifically subsection "3.3. Hirshfeld Surface Analysis for Interatomic Contacts and Quantitative Interactions," cannot be generated with the required detailed research findings and data tables as per the instructions. To provide a scientifically accurate and focused article solely on this compound, this specific crystallographic and computational analysis data is essential. Without it, any attempt to fulfill the request would rely on generalizations from different molecules, which is outside the scope of the specified requirements.

Reaction Mechanisms and Chemical Transformations

Imine Hydrolysis under Varied Conditions

The hydrolysis of the imine group in 4-(Methylideneamino)phenol to 4-aminophenol (B1666318) and formaldehyde (B43269) is a reversible reaction that can be catalyzed by either acid or base. The equilibrium of this reaction is typically driven towards the hydrolysis products by using a large excess of water.

Under acidic conditions, the hydrolysis of imines is significantly accelerated. The reaction mechanism proceeds through the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. This is followed by the nucleophilic attack of water on the imine carbon, leading to a carbinolamine intermediate. Subsequent proton transfer and elimination of the amine yield the corresponding aldehyde or ketone and the protonated amine.

The key steps in the acid-catalyzed hydrolysis of this compound are:

Protonation of the imine nitrogen: The reaction is initiated by the protonation of the nitrogen atom of the imine by an acid catalyst (H₃O⁺), forming a highly reactive iminium ion.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic imine carbon of the iminium ion.

Proton transfer: A proton is transferred from the oxygen atom to the nitrogen atom, a step that can occur intermolecularly.

Elimination of the amine: The C-N bond cleaves, eliminating a molecule of 4-aminophenol and forming a protonated formaldehyde.

Deprotonation: The protonated formaldehyde is deprotonated by water to yield formaldehyde, regenerating the acid catalyst.

The rate of this reaction is pH-dependent, with the maximum rate often observed around a pH of 4.

In basic or neutral conditions, the hydrolysis of imines still occurs, although the mechanism differs from the acid-catalyzed pathway. The rate-determining step in neutral and basic media is typically the direct nucleophilic attack of water or a hydroxide ion on the imine carbon.

The proposed mechanism for base-mediated hydrolysis involves:

Nucleophilic attack: A hydroxide ion (OH⁻) or a water molecule directly attacks the imine carbon.

Proton transfer: A proton is transferred from the attacking water molecule (if applicable) or from the resulting intermediate to the nitrogen atom.

C-N bond cleavage: The tetrahedral intermediate collapses, breaking the carbon-nitrogen bond to release 4-aminophenol and formaldehyde.

While acid catalysis is generally more efficient, the presence of the phenolic hydroxyl group in this compound can influence the reaction kinetics in both acidic and basic media.

Redox Reactions of this compound Derivatives

The presence of both a phenolic hydroxyl group and an imine functional group makes this compound and its derivatives susceptible to both oxidation and reduction reactions.

Phenols are readily oxidized to quinones. pearson.comlibretexts.org The phenolic moiety of this compound can be oxidized to form quinone-like structures. The specific product will depend on the oxidizing agent and reaction conditions. Strong oxidizing agents like chromic acid can lead to the formation of p-benzoquinone derivatives. libretexts.org Milder oxidizing agents are often preferred to control the reaction. The electrochemical oxidation of p-aminophenol, a related compound, has been shown to proceed through hydrolysis to hydroquinone, which is then oxidized to p-benzoquinone.

The oxidation can be envisioned to proceed via the formation of a phenoxy radical, which can then undergo further reactions. The presence of the imine group may influence the stability and subsequent reaction pathways of these intermediates.

| Oxidizing Agent | Potential Product from Phenol (B47542) Oxidation |

| Chromic Acid | p-Benzoquinone libretexts.org |

| Fremy's Salt | Quinone libretexts.org |

| o-Iodoxybenzoic Acid (IBX) | o-Quinones nih.gov |

The imine double bond in this compound can be reduced to form the corresponding secondary amine, N-methyl-4-aminophenol. This transformation is a common method for the synthesis of secondary amines. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation and metal hydrides being the most common.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out under pressure.

Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of imines. Sodium borohydride is a milder reagent and can often be used in protic solvents like methanol or ethanol (B145695).

The general reaction is as follows: this compound + [Reducing Agent] → N-methyl-4-aminophenol

This reduction is a key step in reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent to form a more substituted amine.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (-OH) group. The hydroxyl group is a strong activating group and an ortho-, para-director. byjus.comlibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho (adjacent) and para (opposite) to the hydroxyl group.

However, in this compound, the para position is already occupied by the methylideneamino group. Therefore, electrophilic substitution is expected to occur primarily at the ortho positions (C2 and C6) relative to the hydroxyl group.

The directing effect of the substituents on the benzene (B151609) ring plays a crucial role in determining the regioselectivity of these reactions.

| Substituent Group | Activating/Deactivating | Directing Effect |

| -OH (Hydroxyl) | Strongly Activating libretexts.org | Ortho, Para byjus.com |

| -NH₂ (Amino) | Strongly Activating libretexts.org | Ortho, Para |

| -CH=NR (Imine) | Deactivating (generally) | Meta (generally) |

The powerful activating and ortho-directing effect of the hydroxyl group is anticipated to dominate the directing influence of the imine group. Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid or in a polar solvent can lead to the introduction of halogen atoms at the ortho positions. Due to the high activation by the hydroxyl group, these reactions can sometimes proceed even without a catalyst and may lead to poly-substitution. byjus.comlibretexts.org

Nitration: Treatment with dilute nitric acid can introduce a nitro group (-NO₂) onto the ring, again, primarily at the ortho positions. byjus.com

Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring, respectively, and would also be directed to the ortho positions.

The reactivity of the ring is significantly enhanced by the hydroxyl group, which stabilizes the intermediate arenium ion through resonance. byjus.com

Nucleophilic Substitution Reactions and Phenolic Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the interplay between the electron-donating hydroxyl (-OH) group and the electronic effects of the methylideneamino (-N=CH₂) group. These substituents dictate the molecule's behavior in nucleophilic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides and related compounds, but it requires specific conditions. The reaction typically proceeds via an addition-elimination mechanism, which is contingent on the presence of two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to that leaving group. libretexts.orglumenlearning.com

The mechanism involves a two-step process:

Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom that bears the leaving group. This initial attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.comlibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group is expelled, resulting in the final substituted product. libretexts.org

For a derivative of this compound to undergo an SNAr reaction, the ring must be appropriately activated. The hydroxyl group itself is a very poor leaving group. Therefore, the phenolic system would need modification, for instance, by converting the hydroxyl into a better leaving group (e.g., a tosylate or triflate). Furthermore, the presence of the imine group and a hydroxyl group is generally insufficient to activate the ring for SNAr. Additional potent electron-withdrawing groups, such as nitro (-NO₂) groups, would need to be present at positions ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate. libretexts.orgmdpi.com

Conversely, the phenoxide form of this compound can act as a potent nucleophile in an SNAr reaction with a different, highly activated aryl halide, such as 2,4-dinitrochlorobenzene. mdpi.com In this scenario, the phenoxide attacks the activated ring, displacing the halide.

The phenolic proton of this compound is acidic and can be removed by a strong base to form a phenoxide salt. The synthesis of related iminophenoxide salts has been achieved in high yields by reacting the corresponding iminophenol with bases like sodium hydride (NaH) in a solvent such as toluene. doi.org

The resulting phenoxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms at the ortho and para positions of the aromatic ring. researchgate.net Reaction with electrophiles can therefore lead to either O-alkylation/acylation or C-alkylation/acylation, with the outcome often depending on factors like the solvent, counter-ion, and the nature of the electrophile.

The formation of these salts can be confirmed through various spectroscopic techniques. For instance, in ¹H NMR spectroscopy, the deprotonation of the phenolic hydroxyl group results in the disappearance of the -OH signal. In related lithium iminophenoxide salts, the chemical shifts in both ¹H and ¹³C NMR spectra show upfield shifts for the -CH=N- fragment upon salt formation. doi.org The Lewis acidity of the metal center can be influenced by other substituents on the ring; for example, electronegative bromine atoms on the phenolic ring can deshield a lithium center, causing a downfield shift in the ⁷Li NMR spectrum compared to compounds with less electronegative substituents like tert-butyl groups. doi.org

| Complex Type | Substituent on Phenolic Ring | 7Li NMR Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Lithium Iminophenoxide | Bromine | 2.00–2.64 | doi.org |

| Lithium Iminophenoxide | Tertiary Butyl | 1.40–1.84 | doi.org |

This interactive table summarizes representative ⁷Li NMR data for related lithium iminophenoxide complexes, illustrating the effect of ring substituents on the metal center's electronic environment.

These iminophenoxide salts are not merely chemical curiosities; they have been investigated as active catalysts for the solvent-free ring-opening polymerization (ROP) of lactides, demonstrating their utility in materials science. doi.org

Mechanistic Investigations of Rearrangement Reactions Involving the Phenol-Imine System (e.g., Smiles Rearrangement)

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmanchester.ac.uk It involves the migration of an aryl group from one heteroatom to another. The general mechanism requires a molecule containing two aromatic rings linked by a chain, or a single ring with a side chain containing a nucleophilic terminus.

The key features of the Smiles rearrangement are:

An aromatic system (the one that migrates) that is activated by electron-withdrawing groups. wikipedia.org

A nucleophilic group (Y) and a leaving group (X) connected by a spacer. wikipedia.org

The reaction proceeds through a spirocyclic intermediate, which is a type of Meisenheimer complex. researchgate.net

A derivative of this compound could be engineered to undergo a Smiles rearrangement. In a hypothetical scenario, the phenolic oxygen, particularly in its more nucleophilic phenoxide form, could act as the intramolecular nucleophile. For this to occur, the molecule would need to be functionalized. For example, the nitrogen of the imine could be attached to a second aryl group that is activated by electron-withdrawing substituents and contains a suitable leaving group (e.g., a sulfone).

The proposed mechanism would be:

Deprotonation of the phenolic -OH group to generate a potent phenoxide nucleophile.

The phenoxide oxygen would then attack the ipso-carbon of the activated second aryl ring, forming a five- or six-membered spirocyclic intermediate.

This intermediate would then collapse, breaking the aryl-leaving group bond and forming a new aryl-oxygen bond, completing the rearrangement.

A variant known as the Truce-Smiles rearrangement involves a strong carbanion nucleophile and does not require the migrating aryl ring to be activated by electron-withdrawing groups. wikipedia.orgmanchester.ac.uk This opens up possibilities for rearrangements under strongly basic conditions where a carbanion could be generated elsewhere in a more complex derivative of this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For 4-(Methylideneamino)phenol, DFT calculations, particularly using the B3LYP functional combined with various basis sets, have been instrumental in elucidating its molecular characteristics. These calculations provide a theoretical framework for understanding the molecule's geometry, electronic distribution, and chemical reactivity.

Geometry Optimization and Conformational Analysis of this compound

The optimization of the molecular structure of this compound and its derivatives is a critical first step in computational analysis, establishing the most stable three-dimensional arrangement of the atoms. Studies on similar Schiff base compounds indicate that the geometry is optimized to a minimum on the potential energy surface. For related phenol (B47542) derivatives, DFT calculations have been employed to determine key bond lengths, bond angles, and dihedral angles. nih.govnih.gov For instance, in analogous structures, the imine group (-CH=N-) and the planarity between the phenol and adjacent rings are significant conformational features. nih.govresearchgate.net The configuration around the C=N bond is typically found to be in the more stable E (trans) configuration. nih.govnih.gov While specific optimized parameters for this compound are not detailed in the provided search results, the general methodology involves finding the lowest energy conformer to serve as the basis for all subsequent electronic property calculations.

| Parameter | Bond/Angle | Theoretical (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|---|

| Bond Length | C-O (phenol) | ~1.34 Å | ~1.335 Å nih.gov |

| Bond Length | C=N (imine) | Varies | Varies |

| Bond Angle | C-N=C | Varies | Varies |

| Dihedral Angle | C-C-N=C | ~180° (for E-config) | ~178.5° nih.gov |

Electronic Structure Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. dergipark.org.tr In studies of related phenolic Schiff bases, the HOMO is typically localized over the phenol ring, while the LUMO can be distributed across the imine bridge to the adjacent ring system. nih.gov This distribution dictates the molecule's interaction with electrophiles and nucleophiles.

Table 2: Frontier Orbital Energies and Related Parameters (Note: Values are conceptual and based on typical findings for similar molecules, not specific to this compound.)

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 4.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.commdpi.com The MEP map uses a color scale to represent different electrostatic potential values. Typically, regions of negative potential (shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. mdpi.com For phenolic compounds, the area around the hydroxyl oxygen atom is expected to be a region of high negative potential, making it a likely site for hydrogen bonding and electrophilic interaction. mdpi.com The hydrogen atoms, particularly the phenolic proton, would exhibit a positive potential.

The Electron Localization Function (ELF) is a method used in quantum chemistry to analyze the electron pairing and localization in a molecule. It provides a visual representation of the regions where electrons are likely to be found, distinguishing between core electrons, covalent bonds, and lone pairs. While specific ELF analyses for this compound were not found, this technique would typically reveal high localization values corresponding to the covalent bonds (e.g., C-C, C=N, O-H) and the lone pair electrons on the oxygen and nitrogen atoms, providing a detailed picture of the chemical bonding within the molecule.

Derivation of Reactivity Descriptors and Quantum Chemical Indices

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. materialsciencejournal.orgrasayanjournal.co.in These descriptors, based on conceptual DFT, provide insights into the molecule's stability and reactivity patterns.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Chemical Hardness (η): Measures the resistance to change in electron distribution. (η = (I - A) / 2)

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. (S = 1 / η)

Electronegativity (χ): The power of an atom or group to attract electrons. (χ = (I + A) / 2)

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. (ω = χ² / 2η)

These indices are crucial for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. rasayanjournal.co.in For instance, a molecule with a lower chemical hardness and higher softness is generally more reactive. materialsciencejournal.org

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |

| Electronegativity (χ) | χ = (I+A)/2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1/η | Ease of charge transfer |

| Electrophilicity Index (ω) | ω = χ²/2η | Global electrophilic nature |

Theoretical Prediction of Spectroscopic Properties

The theoretical prediction of spectroscopic properties for this compound is a key area of computational study, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These methods are crucial for understanding the molecule's structural and electronic characteristics, which are reflected in its spectral signatures.

DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are utilized to optimize the molecular geometry and predict vibrational frequencies. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups, such as the O-H stretch, C=N imine stretch, and aromatic C-H vibrations.

Furthermore, TD-DFT calculations are employed to predict the electronic absorption spectrum (UV-Visible). This method provides insights into the electronic transitions between molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The calculated maximum absorption wavelength (λmax) and oscillator strengths help in interpreting experimental UV-Vis spectra and understanding the photophysical properties of the compound. researchgate.net

The following table outlines the typical spectroscopic data predicted through these computational methods.

| Spectroscopic Data | Predicted Parameter | Typical Computational Method |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-31G(d,p)) |

| UV-Visible Spectroscopy | Max. Absorption Wavelength (λmax) | TD-DFT (e.g., B3LYP/6-31G(d,p)) |

| NMR Spectroscopy | Chemical Shifts (ppm) | GIAO-DFT |

Application of Semi-Empirical Computational Models

While DFT provides high accuracy, semi-empirical computational models offer a computationally less expensive alternative for preliminary investigations or for studying very large molecular systems. Methods such as AM1 (Austin Model 1) and PM3 (Parametrized Model 3) are used to perform calculations on Schiff bases and related phenolic compounds.

These models are valuable for initial geometry optimizations before applying more rigorous DFT methods. They can also be used to calculate electronic properties and descriptors for Quantitative Structure-Activity Relationship (QSAR) studies, which correlate molecular structure with biological activity or chemical properties. For compounds like this compound, semi-empirical methods can provide rapid estimations of properties like heat of formation, dipole moment, and orbital energies, offering a balance between computational speed and accuracy for large-scale screening or preliminary analysis.

Thermodynamic Parameter Calculations for Reaction Energetics

Computational chemistry provides a powerful framework for determining the thermodynamic parameters that govern the reaction energetics of this compound. Using statistical thermodynamics in conjunction with DFT calculations, key state functions can be calculated to predict the feasibility and spontaneity of chemical reactions involving the compound.

The primary thermodynamic parameters calculated include:

Standard Enthalpy (ΔH°): Represents the total heat content of the system. Its change in a reaction indicates whether the process is exothermic (releases heat) or endothermic (absorbs heat).

Standard Entropy (ΔS°): Measures the degree of disorder or randomness in the system.

Gibbs Free Energy (ΔG°): A critical parameter that combines enthalpy and entropy (ΔG° = ΔH° - TΔS°). A negative ΔG° value indicates that a reaction is spontaneous under the given conditions.

| Thermodynamic Parameter | Symbol | Significance in Reaction Energetics |

| Standard Enthalpy of Formation | ΔH°f | Heat change when one mole of the compound is formed from its elements. |

| Standard Gibbs Free Energy | ΔG° | Determines the spontaneity of a chemical reaction. |

| Standard Entropy | S° | Measures the system's molecular disorder/randomness. |

Investigation of Non-Linear Optical (NLO) Properties

The investigation of Non-Linear Optical (NLO) properties of this compound through computational modeling is driven by the search for new materials for optoelectronic and photonic applications. Schiff bases containing donor-acceptor groups often exhibit significant NLO responses.

DFT calculations are the primary tool for predicting the NLO behavior of this molecule. Key properties computed include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a direct measure of the second-order NLO activity. For reference, the calculated β value is often compared to that of a standard NLO material like urea (B33335) to assess its potential. Computational studies on related Schiff bases have shown that these molecules can possess large β values, making them promising candidates for NLO applications. The solvent environment can also significantly influence these properties, a factor that is often explored using models like the Polarizable Continuum Model (PCM).

| NLO Property | Symbol | Description |

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within the molecule. |

| Polarizability | α | The tendency of the molecular electron cloud to be distorted by an external electric field. |

| First Hyperpolarizability | β | A measure of the second-order NLO response, crucial for applications like frequency doubling. |

Establishment of Structure-Reactivity and Structure-Property Relationships through Computational Modeling

Computational modeling is instrumental in establishing relationships between the molecular structure of this compound and its chemical reactivity and physical properties. These studies provide fundamental insights that can guide the design of new molecules with tailored functions.

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of reactivity.

E(HOMO) is associated with the molecule's ability to donate electrons. A higher E(HOMO) value indicates a better electron donor.

E(LUMO) relates to the ability to accept electrons. A lower E(LUMO) value suggests a better electron acceptor.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. A small energy gap implies high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP): MEP maps are color-coded diagrams that visualize the electrostatic potential on the molecule's surface. They are used to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), predicting sites for intermolecular interactions and chemical reactions.

By analyzing these and other calculated descriptors, a direct link can be established between the compound's electronic structure and its observed properties, forming a robust structure-property relationship.

| Reactivity Descriptor | Abbreviation | Significance |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Relates to chemical reactivity and stability. |

| Chemical Hardness | η | Measures resistance to change in electron configuration. |

| Electronegativity | χ | Measures the power of an atom to attract electrons. |

Advanced Derivatization Strategies and Functionalization

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification, allowing for alterations in polarity, volatility, and solubility. Strategic derivatization of this group can significantly impact the compound's behavior in various chemical and analytical systems.

Selective Acylation and Alkylation Reactions

Selective acylation and alkylation of the phenolic hydroxyl group are fundamental strategies for modifying the properties of 4-(Methylideneamino)phenol. These reactions involve the introduction of acyl or alkyl groups, respectively, onto the oxygen atom of the phenol (B47542).

Acylation is typically achieved by reacting the phenol with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride, often in the presence of a base or catalyst. nih.govmdpi.com For instance, the acetylation of the phenolic hydroxyl group in this compound would yield 4-acetoxy-N-methylideneaniline. This modification is valuable for protecting the hydroxyl group and can alter the molecule's electronic properties. The reaction is generally chemoselective for the phenolic hydroxyl over the imine nitrogen under specific conditions. google.com

Alkylation introduces an alkyl group, converting the phenol into an ether. Common alkylating agents include alkyl halides (e.g., methyl iodide) and dimethyl sulfate. mdpi.com The reaction is typically carried out in the presence of a base that deprotonates the phenol, forming a more nucleophilic phenoxide ion. researchgate.netresearchgate.net For example, methylation of this compound would produce 4-methoxy-N-methylideneaniline. This derivatization can increase the compound's stability and alter its solubility characteristics.

| Reaction Type | Typical Reagents | Product Example | Purpose of Derivatization |

|---|---|---|---|

| Acylation | Acetic anhydride, Acetyl chloride | 4-acetoxy-N-methylideneaniline | Protection of hydroxyl group, Alteration of electronic properties |

| Alkylation | Methyl iodide, Dimethyl sulfate | 4-methoxy-N-methylideneaniline | Increased stability, Altered solubility |

Silylation for Enhanced Volatility and Analytical Detection

Silylation is a crucial derivatization technique, particularly for gas chromatography (GC) analysis. phenomenex.com The process involves replacing the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govsigmaaldrich.com This transformation significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability. researchgate.netnih.gov

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.govsigmaaldrich.com The resulting TMS ether of this compound is more amenable to GC analysis, leading to improved peak shape, reduced tailing, and enhanced detection sensitivity. researchgate.net

| Silylating Reagent | Abbreviation | Key Features |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Commonly used for derivatizing phenols and other polar compounds. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A powerful silylating agent suitable for a wide range of functional groups. nih.gov |

| Trimethylchlorosilane | TMCS | Often used as a catalyst to enhance the efficiency of silylation reactions. phenomenex.com |

Chemical Modification of the Imine Linkage for Diversification

The imine (or azomethine) group (C=N) is another key functional site in this compound, offering opportunities for structural diversification through reactions such as reduction and hydrolysis.

Reduction of the imine bond converts the Schiff base into a secondary amine. This is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. masterorganicchemistry.comyoutube.comwikipedia.org The reduction of this compound would yield N-methyl-4-aminophenol, a compound with different chemical properties and potential applications. This transformation is a cornerstone of reductive amination processes. nih.gov

Hydrolysis of the imine linkage, typically under acidic or basic conditions, cleaves the C=N bond, reverting the molecule to its constituent aldehyde and amine. masterorganicchemistry.com In the case of this compound, hydrolysis would yield 4-aminophenol (B1666318) and formaldehyde (B43269). nih.govgoogle.com This reaction can be significant in understanding the stability of the compound in aqueous environments.

Derivatization for Enhanced Analytical Applications (e.g., Chromatographic Resolution and Sensitivity)

Beyond silylation for GC, other derivatization strategies can be employed to improve the analysis of this compound by techniques such as high-performance liquid chromatography (HPLC). mdpi.com Pre-column derivatization involves reacting the analyte with a reagent that introduces a chromophoric or fluorophoric tag. thermofisher.com

For instance, the phenolic hydroxyl group can be reacted with reagents that enhance UV or fluorescence detection. Similarly, if the imine is reduced to a secondary amine (N-methyl-4-aminophenol), a variety of amine-specific derivatizing agents can be utilized. google.com These include reagents like dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl), which react with the amine to form highly fluorescent derivatives. mdpi.com This approach significantly increases the sensitivity and selectivity of HPLC methods, allowing for the detection of trace amounts of the analyte. researchgate.netmdpi.com

| Analytical Technique | Derivatization Strategy | Purpose | Example Reagent |

|---|---|---|---|

| Gas Chromatography (GC) | Silylation | Increase volatility and thermal stability. phenomenex.comresearchgate.net | BSTFA, MSTFA nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Pre-column derivatization with UV/fluorescent tags | Enhance detection sensitivity and selectivity. thermofisher.com | Dansyl chloride, FMOC-Cl (for the reduced amine) mdpi.com |

Research Applications in Coordination Chemistry and Materials Science

Metal Ion Coordination and Chelate Complex Formation

The formation of stable chelate complexes is a hallmark of Schiff base ligands like 4-(Methylideneamino)phenol. These ligands can act as bidentate or multidentate entities, coordinating with transition metals such as copper, nickel, cobalt, and zinc through the nitrogen atom of the azomethine group and the oxygen atom of the phenolic hydroxyl group. chemijournal.comnih.gov This interaction often leads to the formation of stable, colored metal complexes. mdpi.com

The design of Schiff base ligands for specific metal ion binding is guided by several key principles. The choice of the primary amine and carbonyl compound precursors is crucial in determining the ligand's structure and coordinating atoms. chemijournal.com For ligands derived from 4-aminophenol (B1666318), the presence of the hydroxyl group provides a key binding site.

Key design strategies include:

Modification of the Ligand Structure : Altering the steric and electronic properties of the ligand can enhance its affinity and selectivity for a particular metal ion. chemijournal.com

Nature of Coordinating Groups : The imine moiety is a primary binding site, facilitating coordination through its lone pair of electrons. monash.edu The phenolic oxygen also plays a critical role in chelation. uobaghdad.edu.iq

Choice of Metal Ions : Transition metals are frequently used due to their ability to adopt various coordination geometries and oxidation states, which influences the properties of the resulting complex. chemijournal.com

Polydentate Ligands : Schiff bases can be designed as polydentate ligands, which form more stable complexes with metal ions. uobaghdad.edu.iq

The ability to tailor these features allows for the creation of ligands with high selectivity and affinity for specific hazardous cations, making them valuable in sensor applications. monash.edu

Determining the stoichiometry of Schiff base metal complexes is fundamental to understanding their chemical behavior and potential applications. chemrj.org The mole ratio between the Schiff base ligand and the metal ion dictates the composition of the resulting complex. researchgate.net

Commonly, the stoichiometry is determined using spectrophotometric methods, such as Job's plot of continuous variation. mdpi.com For many Schiff base complexes, a 2:1 ligand-to-metal molar ratio is observed, indicating that two ligand molecules coordinate to a single metal ion. mdpi.comsemanticscholar.org However, 1:1 metal-to-ligand ratios have also been reported for some complexes. nih.gov Elemental analysis is another technique used to confirm the stoichiometry of these complexes. nih.gov

The stoichiometry is a critical factor that influences the geometry and stability of the metal complex.

A variety of physico-chemical techniques are employed to elucidate the structure of synthesized metal complexes. These methods provide insights into the coordination mode of the ligand and the geometry of the complex.

Common characterization techniques include:

Infrared (IR) Spectroscopy : The IR spectrum of the free ligand shows a characteristic band for the azomethine group (C=N). A shift in this band to a lower frequency in the complex indicates the coordination of the nitrogen atom to the metal ion. orientjchem.org

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the complex, including d-d transitions and charge transfer bands, which can help in determining the coordination geometry. chemijournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to confirm the structure of the ligand and can provide information about the changes upon complexation. nih.gov

Mass Spectrometry : This technique helps in determining the molecular weight and fragmentation pattern of the complexes. nih.gov

X-ray Diffraction : Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the metal complexes, including bond lengths and angles. up.ac.za

Magnetic Susceptibility and Molar Conductance : These measurements help in determining the geometry and electrolytic nature of the complexes, respectively. orientjchem.org

These analytical methods collectively allow for a comprehensive structural characterization of the metal complexes formed with this compound and related Schiff base ligands.

Chemical Sensing and Detection Systems

The ability of this compound and similar Schiff bases to form colored complexes with specific metal ions makes them excellent candidates for the development of chemical sensors. mdpi.com These chemosensors are valuable tools for the detection of environmental pollutants and biologically important ions. rsc.org

Colorimetric chemosensors based on Schiff bases provide a simple and rapid method for the detection of various analytes. The sensing mechanism relies on a visible color change upon the interaction of the sensor with the target analyte. researchgate.net

Metal Ion Detection : Schiff base ligands can be designed to be highly selective for specific metal ions. For instance, derivatives of 4-aminophenol have been developed as colorimetric sensors for Cu2+, Fe3+, and V5+. nih.govresearchgate.net The color change observed upon complexation can often be detected by the naked eye. semanticscholar.org

Anion Detection : Certain Schiff bases can also act as colorimetric sensors for anions such as fluoride (F⁻), cyanide (CN⁻), and acetate (AcO⁻). The color change in these systems is often due to the formation of hydrogen bonds between the anion and the sensor molecule. researchgate.net

The development of these sensors is driven by the need for simple, cost-effective, and highly sensitive analytical methods for monitoring important chemical species. rsc.org

Spectrophotometry, particularly UV-Visible spectroscopy, is a key technique for quantifying the performance of colorimetric chemosensors. semanticscholar.org By monitoring the changes in the absorption spectrum of the sensor upon the addition of an analyte, a calibration curve can be constructed to determine the concentration of the analyte. nih.gov

The analytical performance of these chemosensors is evaluated based on several parameters:

Selectivity : The ability of the sensor to respond to a specific analyte in the presence of other potentially interfering ions is crucial.

Sensitivity and Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte that can be reliably detected. Schiff base chemosensors have demonstrated low detection limits, often in the micromolar (μM) or even nanomolar (nM) range. nih.gov For example, a Schiff base sensor for Cu2+, Fe3+, and V5+ reported LODs of 7.03 μM, 5.16 μM, and 5.94 μM, respectively. nih.gov

Binding Stoichiometry and Constant : UV-Vis titration experiments can be used to determine the binding ratio between the sensor and the analyte, as well as the binding constant, which indicates the stability of the complex. nih.gov

The interaction between the Schiff base ligand and a metal ion often results in a significant red shift in the UV-Vis spectrum, which is attributed to ligand-to-metal charge-transfer (LMCT). semanticscholar.org This observable spectral change forms the basis for the spectrophotometric detection method.

Exploration of Corrosion Inhibition Mechanisms

The efficacy of this compound and related phenolic compounds as corrosion inhibitors is a subject of significant research interest. The primary mechanism involves the mitigation of metal deterioration through the application of an inhibitor. researchgate.net These compounds function by forming a protective film on the metal's surface, which hinders the corrosive process. corromat.com The efficiency of this inhibition is closely tied to the chemical structure of the inhibitor and the properties of the protective film it forms. researchgate.net

Adsorption Characteristics on Metal Surfaces

The protective action of this compound and similar phenolic inhibitors is initiated by their adsorption onto the metal surface. researchgate.net This process forms a barrier that isolates the metal from the corrosive environment. corromat.com The presence of functional groups containing –NH2 and –OH in phenolic derivatives facilitates this adsorption, effectively retarding the corrosion of the metal. researchgate.net

The adsorption process can be influenced by several factors, including the concentration of the inhibitor and the ambient temperature. Studies on related compounds show that as the inhibitor concentration increases, the surface coverage on the metal also increases, leading to a decrease in the corrosion rate. corromat.comresearchgate.net This relationship is often described by adsorption isotherms, such as the Langmuir isotherm, which suggests that the adsorption is mainly a monolayer process where all adsorption sites are equivalent and the adsorbed molecules are independent of each other. researchgate.netnih.govmdpi.com

The nature of the adsorption can be classified as either physisorption (physical adsorption) or chemisorption (chemical adsorption). Physisorption involves electrostatic interactions between the inhibitor molecules and the metal surface, while chemisorption involves the formation of coordinate bonds through electron sharing between the inhibitor and the metal atoms. mdpi.com The presence of heteroatoms like oxygen and nitrogen, as found in this compound, along with the aromatic ring, allows for strong adsorption onto metal surfaces. These features enable the molecule to act as an effective barrier against corrosive agents. mdpi.com

| Inhibitor Type | Adsorption Mechanism | Governing Isotherm | Key Structural Features |

|---|---|---|---|

| Phenolic Schiff Bases | Physisorption and Chemisorption | Langmuir | -OH group, -C=N- imine group, Aromatic ring |

| Polyphenols | Donor-acceptor interactions | Langmuir | Multiple aromatic hydroxyl groups |

Theoretical Modeling of Inhibition Efficiency and Surface Interactions

Theoretical modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), provides deep insights into the corrosion inhibition mechanism at a molecular level. mdpi.comnih.gov These computational studies help in understanding the relationship between the molecular structure of an inhibitor and its efficiency. researchgate.net

Key parameters calculated through DFT include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. mdpi.com The energy gap between LUMO and HOMO (ΔE) is also a crucial indicator of the stability of the molecule and its reactivity. nih.gov

Molecular Dynamics (MD) simulations are another powerful tool used to visualize and analyze the adsorption behavior of inhibitor molecules on the metal surface in a simulated corrosive environment. nih.gov These simulations reveal the orientation of the adsorbed molecules, with parallel adsorption often being the most stable and effective configuration for surface protection. nih.gov Theoretical calculations for phenolic compounds have shown that regions of high electron density, such as around the hydroxyl groups, act as primary binding sites to the metal surface. mdpi.com This charge transfer from the inhibitor molecule to the metal surface enhances the interaction and contributes to the formation of a stable protective layer. nih.gov

| Parameter | Significance in Corrosion Inhibition |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of the molecule. Higher values correlate with better inhibition. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of the molecule. |

| ΔE (Energy Gap = ELUMO - EHOMO) | Relates to the chemical reactivity and stability of the inhibitor molecule. |

| ΔN (Fraction of Transferred Electrons) | Quantifies the electron flow from the inhibitor to the metal surface, indicating the strength of the chemical bond formed. |

Role as a Precursor in Complex Organic Synthesis

Phenolic compounds, including Schiff bases like this compound, are valuable precursors in the field of organic synthesis. smolecule.comcymitquimica.com Their inherent reactivity, stemming from the combination of the phenolic hydroxyl group and the imine linkage, makes them versatile building blocks for constructing more complex molecular structures. cymitquimica.commdpi.com

Building Blocks for Heterocyclic Systems (e.g., Oxadiazoles)

This compound and its derivatives serve as important intermediates in the synthesis of various heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings, and they form the core structure of many pharmaceuticals and biologically active molecules. heteroletters.org

One prominent example is the synthesis of oxadiazoles, which are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. nih.gov The synthesis often begins with a precursor that can be derived from a phenolic structure. Schiff bases, which share the imine functional group with this compound, are key intermediates in the preparation of 1,3,4-oxadiazole derivatives. heteroletters.org The typical synthetic route involves the reaction of a hydrazide with an aldehyde to form a Schiff base, which then undergoes cyclization to yield the final oxadiazole ring. heteroletters.org Similarly, related heterocyclic systems like 1,3,4-thiadiazoles can be synthesized using Schiff base intermediates derived from phenolic compounds. ijmm.ir

Synthesis of Diverse Organic Architectures

The utility of phenolic precursors extends beyond heterocyclic chemistry to the construction of a wide array of organic architectures. The strategic derivatization of natural phenols through semi-synthesis and total-synthesis allows for the creation of diverse molecular libraries. nih.gov Phenolic Schiff bases are important starting materials for synthesizing various compounds, including azo dyes and other complex molecules. mdpi.com

Active methylene compounds, which can be conceptually related to the reactive sites in phenolic structures, are widely used to construct a variety of heterocyclic systems. sciforum.net The phenolic backbone provides a stable and functionalizable scaffold upon which complex structures can be built. For instance, the reduction of the imine bond in Schiff bases derived from phenols leads to the formation of secondary amines, which are themselves important intermediates in organic synthesis. mdpi.com This versatility underscores the role of compounds like this compound as foundational molecules for developing novel and complex organic structures. cymitquimica.comnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Routes for 4-(Methylideneamino)phenol and its Derivatives

The chemical industry's increasing focus on sustainability is driving the development of environmentally friendly synthetic methods. For this compound, which is traditionally synthesized through the condensation of an amine and a carbonyl compound, several green chemistry approaches are being explored to enhance efficiency and reduce environmental impact. These methods aim to minimize the use of hazardous solvents, shorten reaction times, and lower energy consumption. researchgate.netscispace.compramanaresearch.org

Key Green Synthetic Strategies:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions. ajrconline.orgarizona.eduyoutube.com It has been successfully applied to various organic syntheses, including the formation of Schiff bases. The primary advantage is a significant reduction in reaction time, often from hours to minutes, along with an increase in product yield. researchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can induce chemical reactions through acoustic cavitation. questjournals.org This method has been shown to be effective in the synthesis of Schiff base derivatives, often leading to higher yields in shorter reaction times under milder conditions compared to conventional methods. researchgate.networldwidejournals.comtandfonline.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer reaction conditions, particularly for exothermic reactions. The in-situ generation and immediate reaction of intermediates, such as imines, can be achieved, minimizing the handling of potentially unstable compounds. nih.govscispace.comacs.orgacs.org

Solvent-Free and Water-Based Syntheses: Conducting reactions in the absence of organic solvents or in water is a cornerstone of green chemistry. For the synthesis of this compound, solid-state reactions or reactions in aqueous media are being investigated to eliminate the need for volatile and often toxic organic solvents.

The following table summarizes the comparison between conventional and emerging green synthetic routes for Schiff bases, applicable to this compound.

Table 1: Comparison of Synthetic Routes for Schiff Bases| Feature | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted | Flow Chemistry |

|---|---|---|---|---|

| Reaction Time | Hours | Minutes | Minutes to Hours | Seconds to Minutes |

| Energy Consumption | High | Low | Low | Variable |

| Solvent Use | Often requires organic solvents | Can be solvent-free or use green solvents | Often uses less solvent | Reduced solvent use |

| Yield | Variable | Generally high | Generally high | High |

| Scalability | Well-established | Can be challenging | Can be challenging | Excellent |

| Safety | Standard | Improved containment | Improved | Enhanced |

Exploration of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, identifying intermediates, and optimizing process parameters. For the synthesis of this compound, advanced spectroscopic techniques are being employed to provide in-situ analysis of the imine formation.

Promising Spectroscopic Probes:

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the functional group transformations during a chemical reaction. researchgate.netnih.govmt.com In the synthesis of this compound, the disappearance of the C=O stretch of the aldehyde and the N-H bend of the amine, along with the appearance of the C=N stretch of the imine, can be tracked in real-time. longdom.org

Raman Spectroscopy: This technique is particularly well-suited for in-situ monitoring of reactions in aqueous or solvent-based systems, as it is less sensitive to interference from water compared to FTIR. mdpi.comcrystallizationsystems.comhoriba.com It can provide detailed information about the formation of the imine bond and changes in the aromatic ring vibrations. mdpi.comresearchgate.net

The data obtained from these real-time monitoring techniques can be used to develop kinetic models of the reaction, leading to more efficient and controlled manufacturing processes.

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Lead Optimization

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is revolutionizing the discovery and design of new molecules. nih.gov For this compound and its derivatives, these computational tools offer the potential to accelerate the identification of compounds with desired properties. researchgate.netijain.org

Applications of ML and AI:

Property Prediction: ML models can be trained on existing data to predict various physicochemical and biological properties of new, unsynthesized derivatives of this compound. mdpi.com This includes predicting parameters like solubility, reactivity, and potential biological activity. researchgate.net

Lead Optimization: In the context of drug discovery or materials science, AI algorithms can be used to virtually screen vast libraries of potential derivatives and identify candidates with the highest probability of success. nih.gov This significantly reduces the time and cost associated with experimental screening.

De Novo Design: Generative AI models can design entirely new molecules based on a set of desired properties, opening up new avenues for the development of novel this compound-based compounds with tailored functionalities. nih.govresearchgate.net

The integration of computational and experimental approaches will create a synergistic workflow for the rapid development of new materials and molecules based on the this compound scaffold.

Expanding Applications in Specialized Chemical Technologies

While this compound has established applications, ongoing research is exploring its potential in several specialized chemical technologies. The unique electronic and structural features of its derivatives make them attractive candidates for a range of advanced applications.

Emerging Application Areas:

Sensor Technology: Phenolic Schiff bases have shown promise as chemosensors for the detection of various metal ions and anions. researchgate.netrsc.orgresearchgate.netrsc.orgjetir.org The imine nitrogen and the phenolic oxygen can act as binding sites, and the interaction with an analyte can lead to a detectable change in the molecule's optical or electrochemical properties. Derivatives of this compound could be designed to be highly selective and sensitive fluorescent or colorimetric sensors for environmental monitoring or biological imaging. mdpi.com

Corrosion Inhibitors: Organic compounds containing heteroatoms and aromatic rings, such as this compound derivatives, can act as effective corrosion inhibitors for metals. nih.govresearchgate.netmdpi.com They can adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. Research in this area focuses on designing derivatives with enhanced adsorption and inhibition efficiency.

Organic Electronics: The conjugated π-system of this compound and its derivatives suggests potential applications in organic electronics. By modifying the aromatic rings with electron-donating or electron-withdrawing groups, the electronic properties can be tuned for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

The continued exploration of these and other specialized applications will likely lead to the development of new technologies based on the versatile chemical structure of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.